molecular formula C11H22 B13794085 (E)-4-Undecene CAS No. 693-62-9

(E)-4-Undecene

Cat. No.: B13794085
CAS No.: 693-62-9
M. Wt: 154.29 g/mol
InChI Key: JABYJIQOLGWMQW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-Undecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “E” designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules. This compound is a part of the undecene family, which consists of eleven carbon atoms in a linear chain with a double bond at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-Undecene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 4-undecanol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.

    Wittig Reaction: Another method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Elimination Reactions: Elimination reactions, such as the dehydrohalogenation of 4-undecyl halides using strong bases like potassium tert-butoxide, can also be employed.

Industrial Production Methods

Industrial production of this compound often involves large-scale dehydration processes or catalytic dehydrogenation of alkanes. These methods are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Undecene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it to 4-undecane.

    Substitution: Halogenation reactions, where halogens like bromine or chlorine add across the double bond, forming dihalides.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: 4-Undecane.

    Substitution: 4,5-Dibromoundecane, 4,5-Dichloroundecane.

Scientific Research Applications

(E)-4-Undecene has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Undecene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with electrophiles or nucleophiles. The specific pathways and targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-Undecene: The cis isomer of 4-undecene, where the higher priority substituents are on the same side of the double bond.

    1-Undecene: An alkene with the double bond at the first position.

    2-Undecene: An alkene with the double bond at the second position.

Uniqueness

(E)-4-Undecene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The “E” configuration often results in different physical and chemical properties compared to its “Z” counterpart, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

693-62-9

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(E)-undec-4-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+

InChI Key

JABYJIQOLGWMQW-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC/C=C/CCC

Canonical SMILES

CCCCCCC=CCCC

boiling_point

193.00 °C. @ 760.00 mm Hg

melting_point

-63.7 °C

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.